DL-Alanylglycylglycine dihydrate
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Overview
Description
DL-Alanylglycylglycine dihydrate is a tripeptide compound with the molecular formula C7H13N3O4•2H2O and a molecular weight of 239.23 g/mol . This compound is commonly used in proteomics research and is known for its role in peptide synthesis . It appears as a white to almost white powder or crystal and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Alanylglycylglycine dihydrate can be synthesized through standard peptide synthesis techniques. The synthesis involves the stepwise addition of amino acids, starting with alanine, followed by glycine, and then another glycine residue. The reaction typically occurs in the presence of coupling reagents such as carbodiimides (e.g., DCC) and activating agents like HOBt to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: DL-Alanylglycylglycine dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the peptide chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized peptides, while reduction can yield reduced peptide derivatives .
Scientific Research Applications
DL-Alanylglycylglycine dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DL-Alanylglycylglycine dihydrate involves its interaction with specific molecular targets and pathways. As a tripeptide, it can interact with enzymes and receptors involved in peptide metabolism and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
DL-Alanylglycine: A dipeptide with similar properties but lacking the third glycine residue.
Glycylglycine: Another dipeptide used in similar research applications.
DL-Alanylglycylglycine: The anhydrous form of DL-Alanylglycylglycine dihydrate.
Uniqueness: this compound is unique due to its tripeptide structure, which provides additional functional groups and interaction sites compared to dipeptides. This makes it more versatile in research applications and allows for more complex interactions with biological molecules .
Properties
Molecular Formula |
C7H17N3O6 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-[[2-(2-aminopropanoylamino)acetyl]amino]acetic acid;dihydrate |
InChI |
InChI=1S/C7H13N3O4.2H2O/c1-4(8)7(14)10-2-5(11)9-3-6(12)13;;/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13);2*1H2 |
InChI Key |
FAZVGIAZTIIQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)N.O.O |
Origin of Product |
United States |
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